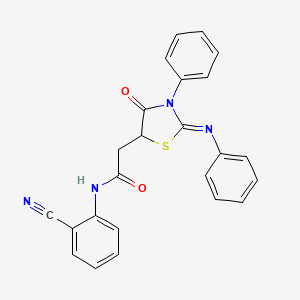
(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C24H18N4O2S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H19N3O2S
- Molecular Weight : 377.46 g/mol
This compound features a thiazolidinone ring, which is critical for its biological activity, particularly in interactions with various biological targets.
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | % Inhibition |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
The presence of electron-withdrawing groups on the phenyl ring enhances the antibacterial activity, as seen with the aforementioned compounds .
Antioxidant Activity
The antioxidant properties of thiazolidinones are also noteworthy. The compound has been evaluated using the ABTS radical cation decolorization assay, revealing a range of antioxidant activities depending on structural modifications.
| Compound | % Inhibition |
|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8% |
| Other derivatives | 68.8% - 79.0% |
These findings suggest that structural variations significantly influence the antioxidant capacity of these compounds .
Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, studies have indicated that certain thiazolidinones can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | <1.61 | Apoptosis induction |
| HT29 (colon cancer) | <1.98 | Cell cycle arrest |
The presence of specific substituents on the thiazolidinone ring can enhance cytotoxic activity against these cancer cell lines .
Case Studies
- Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives against E. coli and S. aureus, demonstrating that modifications such as halogen substitutions significantly increased antibacterial efficacy.
- Anticancer Mechanisms : Research on mono- and bis(thiazolidin-4-one) derivatives revealed their ability to inhibit tumor growth in vitro, particularly through apoptosis pathways in HeLa cells .
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c25-16-17-9-7-8-14-20(17)27-22(29)15-21-23(30)28(19-12-5-2-6-13-19)24(31-21)26-18-10-3-1-4-11-18/h1-14,21H,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQLUBQQVCJXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














